molecular formula C13H18N2O3 B3164180 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid CAS No. 889939-81-5

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid

Cat. No.: B3164180
CAS No.: 889939-81-5
M. Wt: 250.29 g/mol
InChI Key: BEQXROVHHVUMIU-UHFFFAOYSA-N
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Description

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid is a chemical compound with the molecular formula C13H18N2O3 It is a derivative of piperazine and benzoic acid, featuring a hydroxyethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 1-(2-hydroxyethyl)piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-[4-(2-carboxyethyl)-piperazin-1-YL]-benzoic acid.

    Reduction: Formation of 4-[4-(2-hydroxyethyl)-piperazin-1-YL]-benzyl alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with various receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)piperazine: A simpler analog with similar functional groups.

    4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxo-butyric acid: Another derivative with a different substitution pattern.

    4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone: A compound with similar hydroxyethyl and piperazine functionalities.

Uniqueness

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid is unique due to its specific combination of a benzoic acid moiety with a hydroxyethyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-10-9-14-5-7-15(8-6-14)12-3-1-11(2-4-12)13(17)18/h1-4,16H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQXROVHHVUMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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